2-Ethyl-5-((4-isopropylphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s worth noting that piperidine derivatives are important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of similar compounds .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Ethyl-5-((4-isopropylphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol:
Antimicrobial Agents
2-Ethyl-5-((4-isopropylphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol: has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial strains, demonstrating significant inhibitory effects .
Antifungal Applications
In addition to its antibacterial properties, this compound has also been explored for its antifungal capabilities. It can inhibit the growth of several pathogenic fungi by interfering with their cell wall synthesis. This makes it a promising candidate for the development of new antifungal medications .
Anti-inflammatory Agents
Research has indicated that 2-Ethyl-5-((4-isopropylphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol possesses anti-inflammatory properties. It can modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines. This application is particularly relevant in the treatment of chronic inflammatory diseases .
Anticancer Research
This compound has been investigated for its potential anticancer properties. It can induce apoptosis in cancer cells by activating specific signaling pathways. Studies have shown that it is effective against various cancer cell lines, making it a valuable candidate for further development in cancer therapy .
Neuroprotective Agents
2-Ethyl-5-((4-isopropylphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol: has shown promise as a neuroprotective agent. It can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases. This application is being explored for conditions such as Alzheimer’s and Parkinson’s diseases .
Antiviral Applications
The compound has also been studied for its antiviral properties. It can inhibit the replication of certain viruses by targeting viral enzymes and proteins. This makes it a potential candidate for the development of new antiviral drugs, particularly against emerging viral threats .
Drug Delivery Systems
Due to its unique chemical structure, 2-Ethyl-5-((4-isopropylphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is being explored as a component in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the bioavailability and targeted delivery of therapeutic agents .
Enzyme Inhibition
This compound has been identified as a potential enzyme inhibitor. It can bind to specific enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This application is particularly relevant in the development of enzyme-targeted therapies for various diseases .
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there could be future research opportunities in exploring the properties and potential applications of compounds like “2-Ethyl-5-((4-isopropylphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol”.
properties
IUPAC Name |
2-ethyl-5-[piperidin-1-yl-(4-propan-2-ylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4OS/c1-4-17-22-21-25(23-17)20(26)19(27-21)18(24-12-6-5-7-13-24)16-10-8-15(9-11-16)14(2)3/h8-11,14,18,26H,4-7,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAUMZWFDJKYII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCCCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-((4-isopropylphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol |
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